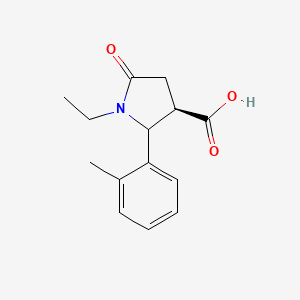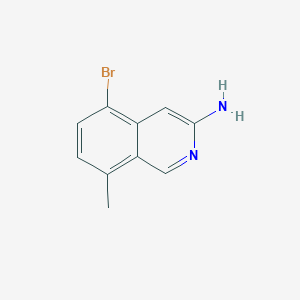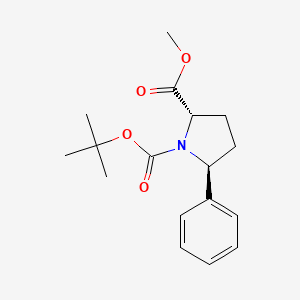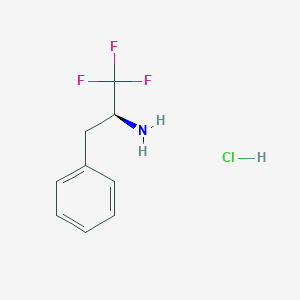
(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of trifluoromethyl and phenyl groups in its structure imparts distinct characteristics, making it valuable in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3,3-trifluoropropylamine and benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 3,3,3-trifluoropropylamine and benzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride: The enantiomer of the compound with different stereochemistry.
3,3,3-Trifluoro-1-phenyl-2-propylamine: The free base form without the hydrochloride salt.
3,3,3-Trifluoro-1-phenyl-2-propanol: An alcohol derivative with similar structural features.
Uniqueness
(S)-3,3,3-Trifluoro-1-phenyl-2-propylamine hydrochloride is unique due to its chiral nature and the presence of both trifluoromethyl and phenyl groups
Properties
Molecular Formula |
C9H11ClF3N |
|---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
(2S)-1,1,1-trifluoro-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H/t8-;/m0./s1 |
InChI Key |
GURZIIAEEFYQTL-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


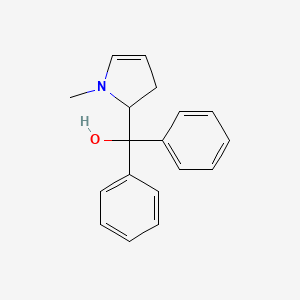
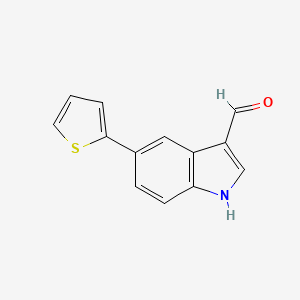
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
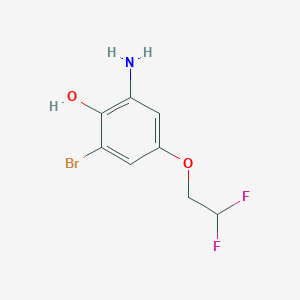

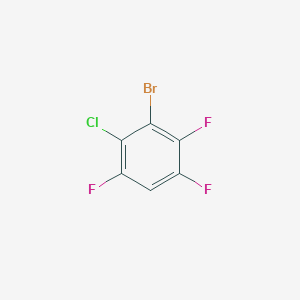
![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
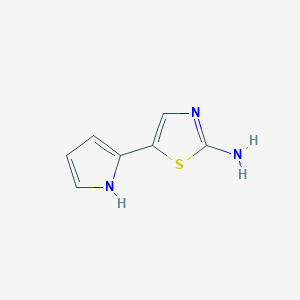
![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
